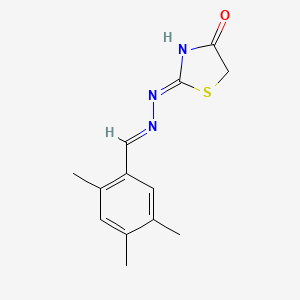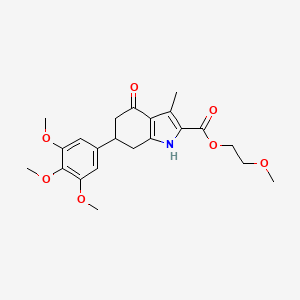
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as TMBTZH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMBTZH is a thiazolidinone derivative that has a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the cytotoxic activity of this compound against cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory properties. This compound has also been found to have hepatoprotective activity, which may be useful in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. This compound also exhibits a wide range of biological activities, making it a versatile compound for various applications.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well established.
Orientations Futures
There are several future directions for the study of 2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of research could focus on the development of new derivatives of this compound with improved biological activity and selectivity. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its efficacy.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Studies are also needed to establish the safety and toxicity profile of this compound in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has several advantages for lab experiments, including its ease of synthesis and versatility. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized by the reaction of 2,4,5-trimethylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained in good yield. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2,4,5-trimethylbenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential antitumor agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In addition, this compound has been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
(2Z)-2-[(E)-(2,4,5-trimethylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-10(3)11(5-9(8)2)6-14-16-13-15-12(17)7-18-13/h4-6H,7H2,1-3H3,(H,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRBQLDRUFSJM-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=NN=C2NC(=O)CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=N/N=C\2/NC(=O)CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6024773.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024790.png)
![[1-(5-{[(5-methyl-2-thienyl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6024793.png)
![4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)

![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)

![N-methyl-N-(1-methyl-4-piperidinyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6024858.png)
![ethyl {[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6024862.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6024864.png)
![N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6024870.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6024872.png)